EPZ011989 -

EPZ011989

Catalog Number: EVT-267526
CAS Number:
Molecular Formula: C35H51N5O4
Molecular Weight: 605.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl-[4-[2-methoxyethyl(methyl)amino]cyclohexyl]amino]-2-methyl-5-(3-morpholin-4-ylprop-1-ynyl)benzamide, also known as EPZ011989 or EPZ-011989, is a potent and selective small molecule inhibitor of the histone methyltransferase Enhancer of Zeste Homolog 2 (EZH2). [] This compound plays a crucial role in scientific research, particularly in the study of various cancers and potential therapeutic strategies involving epigenetic modulation.

Overview

EPZ011989 is a potent and orally bioavailable inhibitor of Enhancer of Zeste Homolog 2, a key component of the Polycomb Repressive Complex 2 involved in the epigenetic regulation of gene expression. This compound has garnered attention for its potential therapeutic applications in various cancers, particularly those associated with mutations in the EZH2 gene. The discovery and development of EPZ011989 highlight significant advancements in targeted cancer therapies, especially for hematological malignancies.

Source and Classification

EPZ011989 was first reported in 2015 as part of a series of small molecule inhibitors targeting EZH2. It was synthesized through a combination of structure-activity relationship studies and high-throughput screening methods aimed at identifying effective compounds against EZH2-related pathways. The compound is classified as an antineoplastic agent due to its ability to inhibit tumor growth by targeting epigenetic mechanisms.

Synthesis Analysis

Methods and Technical Details

The synthesis of EPZ011989 involves several key steps that optimize its potency and selectivity against EZH2. The process begins with the identification of suitable scaffolds through scaffold hopping techniques, which led to the selection of benzofuran derivatives as potential candidates.

  1. Initial Synthesis: The synthesis starts with the selective bromination of 2-methyl-5-nitrobenzoic acid, followed by esterification and reduction to yield key intermediates.
  2. Functionalization: Subsequent reactions involve diazotization and coupling reactions to introduce various substituents that enhance biological activity.
  3. Final Compound Formation: The final steps include hydrogenation and purification processes to isolate EPZ011989 with high purity levels suitable for biological evaluation.

The detailed synthetic route emphasizes the importance of optimizing each step to improve yield and reduce by-products, ultimately leading to a compound with robust in vivo activity.

Molecular Structure Analysis

Structure and Data

The molecular structure of EPZ011989 is characterized by its benzofuran core, which is critical for its interaction with the EZH2 enzyme. The compound's chemical formula is C17_{17}H18_{18}N4_{4}O, indicating a complex arrangement that includes nitrogen and oxygen functionalities essential for its biological activity.

  • Molecular Weight: Approximately 290.35 g/mol.
  • Key Structural Features: The presence of a benzofuran moiety contributes to its lipophilicity, enhancing oral bioavailability.
Chemical Reactions Analysis

Reactions and Technical Details

EPZ011989 undergoes several chemical reactions during its synthesis:

  1. Bromination Reaction: This step involves the electrophilic substitution of bromine at the meta position on the phenyl ring, crucial for later functionalization.
  2. Esterification Reaction: Converts carboxylic acids into esters, facilitating further transformations.
  3. Coupling Reactions: Utilizing techniques such as Suzuki coupling to introduce various substituents that modulate activity.
  4. Hydrogenation: This reaction reduces double bonds, stabilizing the final compound's structure.

Each reaction is carefully controlled to ensure optimal conditions that maximize yield while minimizing side reactions.

Mechanism of Action

Process and Data

EPZ011989 exerts its anticancer effects primarily through selective inhibition of EZH2 enzymatic activity. By binding to the active site of EZH2, it disrupts histone methylation processes that are essential for maintaining gene silencing in cancer cells.

  1. Histone Modification Inhibition: The inhibition leads to decreased trimethylation of lysine 27 on histone H3 (H3K27me3), which is often associated with oncogenic gene expression.
  2. Restoration of Tumor Suppressor Genes: By reversing this epigenetic modification, EPZ011989 promotes the reactivation of tumor suppressor genes, thereby inhibiting tumor cell proliferation.

In preclinical studies, EPZ011989 demonstrated significant efficacy in reducing tumor growth in mouse xenograft models of human B cell lymphoma.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

EPZ011989 exhibits several noteworthy physical and chemical properties:

  • Solubility: The compound shows good solubility in organic solvents, which is advantageous for formulation into oral dosage forms.
  • Stability: Demonstrates stability under physiological conditions, which is critical for maintaining efficacy during therapeutic applications.
  • Lipophilicity: Its lipophilic nature enhances absorption when administered orally.

These properties are crucial for ensuring that EPZ011989 can be effectively utilized in clinical settings.

Applications

Scientific Uses

EPZ011989 has significant potential applications in cancer therapy:

Introduction to EZH2 Inhibition in Oncology

Epigenetic Regulation by Polycomb Repressive Complex 2 (PRC2)

Polycomb Repressive Complex 2 (PRC2) serves as a master epigenetic regulator that maintains cellular identity through transcriptional silencing. This multi-protein complex comprises four core subunits: Embryonic Ectoderm Development (EED), Suppressor of Zeste 12 (SUZ12), Retinoblastoma-associated proteins RbAp46/48, and Enhancer of Zeste Homolog 2 (EZH2) – the catalytic engine of the complex [1] [3]. EZH2 contains several functional domains, including the catalytically essential SET domain that facilitates histone methylation, a cysteine-rich CXC domain for protein interactions, and N-terminal domains that mediate complex assembly [1] [2]. The primary biochemical function of PRC2 involves the transfer of methyl groups from S-adenosylmethionine (SAM) to lysine 27 of histone H3 (H3K27), generating mono-, di-, and trimethylated states (H3K27me1/me2/me3) [1].

Trimethylation of H3K27 (H3K27me3) establishes a repressive chromatin mark that facilitates chromatin compaction and stable transcriptional silencing of target genes. This occurs through a well-characterized mechanism: H3K27me3 serves as a docking site for Polycomb Repressive Complex 1 (PRC1), which subsequently monoubiquitinylates histone H2A at lysine 119 (H2AK119ub1), leading to chromatin condensation and gene repression [3] [5]. Beyond canonical histone modification, PRC2 exhibits non-canonical functions including methylation of non-histone proteins such as the transcription factor GATA4, enabling epigenetic repression independent of chromatin marking [1] [3]. The complex also recruits DNA methyltransferases (DNMTs) to facilitate DNA methylation at CpG islands, establishing multilayered epigenetic silencing mechanisms critical for developmental regulation and cellular differentiation [5].

Table 1: Core Components of the PRC2 Complex

SubunitGeneFunctionStructural Features
EZH2EZH2Catalytic methyltransferaseSET domain, CXC domain, EED-binding domain
EEDEEDAllosteric activation, recognizes H3K27me3WD40 repeat domain
SUZ12SUZ12Structural scaffold, complex stabilityVEFS domain, zinc finger
RbAp46/48RBBP7/RBBP4Histone binding, nucleosome recognitionWD40 domain

Role of EZH2 in Oncogenesis and Tumor Suppression

EZH2 exhibits context-dependent functionality in cancer biology, demonstrating both oncogenic and tumor-suppressive activities across malignancies. In the majority of cancer types, EZH2 acts as a driver oncoprotein through multiple mechanisms. Overexpression occurs frequently in solid tumors including prostate (67-89% of cases), breast (55-72%), gastric (61%), and endometrial carcinomas, where it correlates with advanced tumor stage, metastasis, and poor prognosis [3]. This overexpression enables hyper-repression of tumor suppressor genes including CDKN1A (p21), CDKN2A (p16), and PTEN via excessive H3K27me3 deposition at their promoters [1] [3]. In hematologic malignancies, recurrent gain-of-function mutations within the SET domain (notably Y641, A677, A687) enhance H3K27 trimethylation efficiency and are particularly prevalent in germinal center B-cell-like diffuse large B-cell lymphoma (22%) and follicular lymphoma (7-12%) [1] [2].

Beyond canonical PRC2-dependent repression, EZH2 exhibits PRC2-independent oncogenic activities. Phosphorylation at Ser21 by AKT enables EZH2 to methylate and activate transcription factors including STAT3 and androgen receptor (AR), driving oncogenic signaling in castration-resistant prostate cancer and glioblastoma [3] [5]. EZH2 also forms ternary complexes with β-catenin/TCF and NF-κB components to transcriptionally activate pro-proliferative genes such as c-Myc and cyclin D1 [1] [3]. Through these mechanisms, EZH2 promotes cancer hallmarks including uncontrolled proliferation (via repression of cyclin-dependent kinase inhibitors), enhanced metastasis (through epithelial-mesenchymal transition induction), angiogenesis (via silencing of vasohibin1), and therapy resistance [1] [3] [5].

Paradoxically, EZH2 demonstrates tumor-suppressive functions in specific contexts. In T-cell acute lymphoblastic leukemia (T-ALL), inactivating EZH2 mutations cooperate with NOTCH1 activation to drive leukemogenesis [2]. In inflammatory melanoma models, EZH2 loss promotes metastasis through derepression of non-canonical targets [3]. During cerulein-induced pancreatic injury, EZH2 upregulation represses p16Ink4a to maintain regenerative capacity, suggesting context-dependent tumor suppressor activity [3]. This functional duality necessitates precision targeting approaches based on tumor-specific molecular pathology.

Table 2: Oncogenic vs. Tumor-Suppressive Mechanisms of EZH2

Mechanism TypeMolecular EventCancer ContextFunctional Outcome
OncogenicOverexpression with H3K27me3 hyperactivationProstate/breast/gastric cancersSilencing of p21, p16, PTEN
SET domain mutations (Y641F/N, A677G)Germinal center DLBCL, FLEnhanced H3K27me3 efficiency
PRC2-independent STAT3 methylationGlioblastoma, prostate cancerSTAT3 pathway activation
β-catenin/TCF complex formationColorectal cancer, hepatomac-Myc, cyclin D1 transactivation
Tumor-SuppressiveInactivating mutationsT-ALL, myeloid neoplasmsCooperation with NOTCH1 activation
Loss-of-function mutationsInflammatory melanomaMetastasis promotion
Regenerative upregulationPancreatic injuryp16Ink4a repression

Rationale for Targeting EZH2 in Hematologic and Solid Tumors

The oncogenic dependency of numerous cancers on EZH2, combined with its druggable enzymatic activity, establishes compelling rationale for therapeutic targeting. Several molecular contexts demonstrate particular vulnerability:

Genetic alterations create specific EZH2 dependencies. Tumors with EZH2 gain-of-function mutations (Y641, A677G) exhibit heightened sensitivity to enzymatic inhibition due to addiction to H3K27me3-mediated silencing [2]. Cancers harboring ARID1A mutations (frequent in ovarian clear cell carcinoma and endometrial cancer) develop PRC2 dependency due to impaired SWI/SNF complex function, which normally opposes PRC2 activity [1] [3]. In these tumors, EZH2 inhibition reverses the silencing of ARID1A-regulated tumor suppressors, inducing synthetic lethality [3].

Transcriptional vulnerabilities extend beyond genetic alterations. Tumors exhibiting EZH2 overexpression without mutation (e.g., triple-negative breast cancer, rhabdoid tumors) demonstrate heightened sensitivity to inhibition [2] [3]. The functional redundancy between EZH2 and its paralog EZH1 in hematologic malignancies necessitates dual targeting strategies, while solid tumors predominantly depend on EZH2, enabling selective inhibition approaches [2].

The development of EPZ011989 exemplifies the translational application of these principles. This second-generation inhibitor exhibits >35-fold selectivity for EZH2 over EZH1 and achieves >500-fold greater potency against both wild-type and mutant EZH2 compared to first-generation compounds [2]. Its optimized pharmacokinetic profile enables sustained target engagement in xenograft models, achieving significant tumor growth inhibition in DLBCL and prostate cancer models at doses as low as 60 mg/kg twice daily [2]. Importantly, EPZ011989 demonstrates blood-brain barrier penetration, expanding the therapeutic landscape to include central nervous system malignancies where EZH2 plays critical oncogenic roles [2].

Combination strategies leveraging EZH2 inhibitors address resistance mechanisms and broaden therapeutic applications. Preclinical data support synergy between EPZ011989 and PARP inhibitors in homologous recombination-deficient tumors through derepression of silenced DNA repair genes [2]. In hormone receptor-positive cancers, combinations with endocrine therapies overcome hormonal resistance mechanisms [2] [3]. Emerging evidence suggests synergy with immunotherapies through EZH2-mediated derepression of endogenous retroviruses and subsequent interferon response activation, enhancing tumor immunogenicity [2] [4].

Table 3: Molecular Rationales for EZH2 Targeting Across Tumor Types

Tumor TypeMolecular ContextTherapeutic RationaleEvidence Level
Germinal center DLBCLEZH2 Y641 mutationAddiction to hyperactive H3K27me3Phase 2 clinical validation
Follicular lymphomaEZH2 A677G mutationOncogene addictionPhase 2 clinical validation
Ovarian clear cell carcinomaARID1A mutationSynthetic lethality with PRC2 inhibitionPreclinical in vivo
Castration-resistant prostate cancerEZH2-mediated AR activationBlockade of PRC2-independent oncogenesisPreclinical in vivo
Malignant rhabdoid tumorsSMARCB1 loss, EZH2 overexpressionDependency on epigenetic repressionPreclinical in vivo
Triple-negative breast cancerEZH2 overexpressionReversal of EMT and stemnessPreclinical in vivo

Properties

Product Name

EPZ011989

IUPAC Name

N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl-[4-[2-methoxyethyl(methyl)amino]cyclohexyl]amino]-2-methyl-5-(3-morpholin-4-ylprop-1-ynyl)benzamide

Molecular Formula

C35H51N5O4

Molecular Weight

605.8 g/mol

InChI

InChI=1S/C35H51N5O4/c1-7-40(30-12-10-29(11-13-30)38(5)15-18-43-6)33-23-28(9-8-14-39-16-19-44-20-17-39)22-31(27(33)4)34(41)36-24-32-25(2)21-26(3)37-35(32)42/h21-23,29-30H,7,10-20,24H2,1-6H3,(H,36,41)(H,37,42)

InChI Key

XQFINGFCBFHOPE-UHFFFAOYSA-N

SMILES

CCN(C1CCC(CC1)N(C)CCOC)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)C#CCN4CCOCC4

Solubility

Soluble in DMSO, not in water

Synonyms

EPZ011989; EPZ-011989; EPZ 011989.

Canonical SMILES

CCN(C1CCC(CC1)N(C)CCOC)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)C#CCN4CCOCC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.